Ethyl, 2-(1-oxopropoxy)- (9CI)
Description
Ethyl, 2-(1-oxopropoxy)- (9CI) is an organic ester compound characterized by an ethyl group bonded to an oxygen atom that is further linked to a propanoyloxy moiety (CH2CH2CO-) at the 2-position. This structure distinguishes it from positional isomers such as Ethyl, 1-(1-oxopropoxy)- (9CI), where the propanoyloxy group is attached at the 1-position . The compound is listed alongside other esters and propanoic acid derivatives in chemical databases, indicating its relevance in synthetic chemistry .
Properties
CAS No. |
144913-92-8 |
|---|---|
Molecular Formula |
C5H9O2 |
Molecular Weight |
101.125 |
IUPAC Name |
ethyl propanoate |
InChI |
InChI=1S/C5H9O2/c1-3-5(6)7-4-2/h2-4H2,1H3 |
InChI Key |
IRGLFRDZYNBBCO-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC[CH2] |
Synonyms |
Ethyl, 2-(1-oxopropoxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Ethyl, 1-(1-oxopropoxy)- (9CI)
- Structural Difference: The primary distinction lies in the substitution position of the propanoyloxy group (1- vs. 2-position).
- Inferred Properties : The 2-substituted isomer (target compound) may exhibit greater steric hindrance compared to the 1-substituted variant, possibly reducing its reactivity in nucleophilic acyl substitution reactions.
Propanoic Acid Derivatives
- Propanoic acid, 2-(1-oxopropoxy): This compound shares the propanoyloxy functional group but lacks the ethyl ester moiety. The absence of the ethyl group likely increases polarity, enhancing solubility in polar solvents compared to Ethyl, 2-(1-oxopropoxy)- (9CI) .
- 2-Hydroxypropanoic Acid Diethyl Ester: Unlike the target compound, this ester features a hydroxyl group adjacent to the ester linkage, which could facilitate hydrogen bonding and increase melting points .
Complex Esters in Industrial Chemistry
- Propanoic acid, 2-[2-[2-(2-hydroxy-1-oxopropoxy)-1-oxopropoxy]-...: This highly branched ester contains multiple propanoyloxy and hydroxy groups, resulting in higher molecular weight and viscosity compared to Ethyl, 2-(1-oxopropoxy)- (9CI). Such complexity may limit its volatility and favor applications in polymer chemistry .
Comparison with Ethyl Esters in Pesticides
Ethyl esters are common in agrochemicals, though their functional groups differ significantly from Ethyl, 2-(1-oxopropoxy)- (9CI):
Fenoxaprop Ethyl Ester (CAS 71283-80-2)
- Structure: Contains a benzoxazolyloxy-phenoxypropanoate backbone.
- Application : Used as a herbicide due to its ability to inhibit acetyl-CoA carboxylase in plants. The aromatic and heterocyclic components enhance bioactivity, unlike the simpler aliphatic structure of Ethyl, 2-(1-oxopropoxy)- (9CI) .
Chlorimuron Ethyl Ester (CAS 948700-62-9)
- Structure : Features a sulfonylurea group, enabling herbicidal activity through acetolactate synthase inhibition.
- Contrast : The presence of nitrogen and sulfur atoms in chlorimuron ethyl ester introduces polar interactions absent in Ethyl, 2-(1-oxopropoxy)- (9CI), underscoring its specialized role in agriculture .
Fluoroglycofen Ethyl Ester (CAS 41205-21-4)
- Structure : Includes a nitrobenzoate group and trifluoromethyl substituent, contributing to its herbicidal potency.
Research Implications and Gaps
While the provided evidence highlights structural relationships, specific data on Ethyl, 2-(1-oxopropoxy)- (9CI)—such as melting points, toxicity, or synthetic routes—are absent. Further experimental studies are needed to:
- Quantify physicochemical properties (e.g., solubility, stability).
- Compare reactivity with other esters under standardized conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl, 2-(1-oxopropoxy)- (9CI), and how can reaction yields be optimized?
- Methodology : The compound is likely synthesized via esterification or transesterification. For example, reacting 2-hydroxypropionic acid derivatives with propionic anhydride under acidic or basic catalysis (e.g., H₂SO₄ or DMAP) could yield the target ester. Optimization involves:
- Temperature control (60–80°C) to balance reactivity and side reactions.
- Solvent selection (e.g., anhydrous dichloromethane or THF) to improve solubility.
- Monitoring reaction progress via TLC or HPLC to identify optimal quenching times .
Q. How can the structure of Ethyl, 2-(1-oxopropoxy)- (9CI) be confirmed using spectroscopic techniques?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR spectra with similar esters (e.g., ethyl 2-(benzoxazolyl)phenoxypropanoate). Key signals include:
- Ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O).
- Propionyloxy moiety (δ 2.3–2.5 ppm for CH₂CO, δ 1.1–1.3 ppm for CH₃).
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or GC-MS .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reactivity of Ethyl, 2-(1-oxopropoxy)- (9CI) in ester hydrolysis?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to model transition states for hydrolysis. Key parameters include:
- Solvent effects (e.g., water) via PCM or SMD models.
- Activation energy barriers for acid- vs. base-catalyzed mechanisms.
- MD Simulations : Explore solvation dynamics and hydrogen-bonding interactions influencing hydrolysis rates .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots from pH-dependent hydrolysis studies).
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Case Study : If one study reports rapid degradation at pH > 8 while another claims stability:
- Experimental Replication : Conduct controlled stability tests using buffered solutions (pH 7–10) at 25°C and 40°C. Monitor degradation via HPLC.
- Factor Analysis : Check for impurities (e.g., residual catalysts from synthesis) that may accelerate hydrolysis.
- Statistical Modeling : Apply ANOVA to assess significance of pH, temperature, and impurity effects .
Q. What strategies can isolate Ethyl, 2-(1-oxopropoxy)- (9CI) from complex reaction mixtures containing structurally similar byproducts?
- Purification Techniques :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate esters based on polarity.
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-resolution separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
